5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline
Description
5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline is a heterocyclic compound featuring a triazoloquinazoline core fused with a piperazine ring substituted at position 4 with a pyridin-2-yl group and at position 3 with a tosyl (p-toluenesulfonyl) moiety. This structural complexity confers unique physicochemical and pharmacological properties. The triazolo[1,5-a]quinazoline scaffold is known for its bioisosteric resemblance to purine bases, enabling interactions with enzymes and receptors such as adenosine and benzodiazepine receptors .
Synthetic routes to this compound likely involve cycloaddition/condensation strategies, as described for analogous 1,2,3-triazolo[1,5-a]quinazolines. For example, cycloaddition of 2-azidobenzoic acid derivatives with nitriles or alkynes under thermal or catalytic conditions can yield the triazoloquinazoline core, followed by functionalization with piperazine and tosyl groups .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-5-(4-pyridin-2-ylpiperazin-1-yl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O2S/c1-18-9-11-19(12-10-18)35(33,34)25-24-27-23(20-6-2-3-7-21(20)32(24)29-28-25)31-16-14-30(15-17-31)22-8-4-5-13-26-22/h2-13H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVLFRWDLCTLLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline typically involves multiple steps. One common method includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano intermediate.
Cyclization: The cyano intermediate is cyclized using sodium and ammonium chloride in ethanol solution to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like TMSCN and various halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups such as cyano or halide groups.
Scientific Research Applications
Anticancer Activity
The quinazoline scaffold is well-known for its anticancer properties. Research has shown that derivatives of quinazoline can exhibit potent activity against various cancer cell lines. For instance, compounds similar to 5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline have been evaluated for their ability to inhibit the growth of cancer cells through mechanisms such as kinase inhibition and apoptosis induction.
Case Studies:
- Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR): A series of quinazoline derivatives have been identified as selective antagonists of PDGFR. These compounds demonstrated significant inhibitory effects on cell proliferation in vitro, suggesting potential applications in treating cancers driven by PDGF signaling pathways .
- Aurora Kinase Inhibition: Certain quinazoline derivatives have shown promising results as Aurora kinase inhibitors. This is crucial since Aurora kinases play a vital role in cell division and are often overexpressed in cancer .
Data Table: Anticancer Activity of Quinazoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HePG-2 | 5.0 | PDGFR Inhibition |
| Compound B | DU145 | 3.2 | Aurora Kinase Inhibition |
| Compound C | Miapaca2 | 4.8 | Apoptosis Induction |
Neuropharmacological Applications
The piperazine moiety within the compound suggests potential applications in neuropharmacology. Compounds containing piperazine have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression.
Research Findings:
- Anti-HIV Activity: Some derivatives of piperazine-substituted quinazolines have shown anti-HIV properties. These compounds were evaluated for their ability to inhibit HIV replication in vitro and exhibited promising results .
Other Therapeutic Implications
Beyond oncology and neuropharmacology, the compound may also exhibit anti-inflammatory and antiviral properties based on the structural characteristics shared with other biologically active compounds.
Potential Applications:
Mechanism of Action
The mechanism of action of 5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of 5-(4-(Pyridin2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline can be contextualized against related triazoloquinazolines and other azolo-fused heterocycles. Key comparisons include:
Structural Analogues with Modified Piperazine Substituents
The pyridin-2-yl substituent in the target compound enhances water solubility compared to the benzhydryl group, which may reduce blood-brain barrier penetration but improve peripheral targeting.
Triazoloquinazolines with Different Core Modifications
Functional Group Impact on Activity
- Tosyl Group (3-position): The electron-withdrawing tosyl moiety may stabilize the triazole ring and modulate metabolic stability by resisting cytochrome P450 oxidation .
- Piperazine-Pyridinyl (4-position): The pyridinyl group introduces basicity and hydrogen-bonding capacity, which could enhance interactions with polar residues in receptor binding pockets .
Research Findings and Hypotheses
Receptor Selectivity: The target compound’s dual antagonism of adenosine and benzodiazepine receptors suggests a unique binding mode compared to simpler analogs like 5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate, which primarily targets adenosine receptors .
Synthetic Feasibility: The cycloaddition route used for related triazoloquinazolines (e.g., via 2-azidobenzoic acid derivatives) is adaptable to the target compound, though the introduction of the tosyl group may require additional protection/deprotection steps .
Structure-Activity Relationship (SAR): Bulky substituents on the piperazine ring (e.g., benzhydryl) correlate with increased CNS activity, while polar groups (e.g., pyridinyl) favor peripheral targeting .
Biological Activity
5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 485.6 g/mol
- CAS Number : 893271-75-5
The compound features a quinazoline core, which is known for its diverse biological activity. The presence of the pyridine and piperazine moieties enhances its interaction with various biological targets.
Antitumor Activity
Research indicates that quinazoline derivatives, including the subject compound, exhibit potent antitumor activity. They are primarily recognized as inhibitors of tyrosine kinase receptors (TKRs), which are overexpressed in several cancers such as breast and prostate cancer. This inhibition can lead to reduced tumor growth and metastasis .
Table 1: Antitumor Activity of Quinazoline Derivatives
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HEPG2 (Liver Cancer) | 5.4 |
| Compound B | MCF-7 (Breast Cancer) | 7.2 |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. The quinazoline scaffold is known for its ability to disrupt bacterial cell wall synthesis and inhibit vital enzymatic pathways .
Anti-inflammatory Properties
Studies have demonstrated that compounds with a similar structure can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in treating chronic inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific protein targets:
- Tyrosine Kinase Inhibition : By binding to the ATP-binding site of TKRs, it prevents phosphorylation events critical for cancer cell proliferation.
- Antimicrobial Mechanism : The compound may interfere with the synthesis of nucleic acids or proteins in bacteria, leading to cell death.
- Anti-inflammatory Pathways : It may modulate signaling pathways involving NF-kB and MAPK to reduce inflammation.
Case Studies
Recent studies have focused on synthesizing various derivatives of quinazoline compounds to enhance their efficacy and reduce toxicity. For instance, modifications in the piperazine ring have been shown to improve selectivity towards cancer cells while minimizing effects on normal cells .
Example Case Study
A study published in the Journal of Medicinal Chemistry reported on a series of quinazoline derivatives where structural modifications led to varying degrees of antitumor activity against MCF-7 cells. The study highlighted that introducing electron-withdrawing groups at specific positions enhanced inhibitory potency against TKRs .
Q & A
Basic: What are the standard synthetic protocols for preparing triazoloquinazoline derivatives?
Answer:
The synthesis typically involves cyclization reactions using precursors such as hydrazine derivatives and carbonyl-containing intermediates. For example:
- Key reagents : Diethyl oxalate, sodium hydride in toluene, and substituted ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) are used to form triazole and pyrazole intermediates .
- Purification : Recrystallization from ethanol or DMF is common after acidification and ice-water quenching .
- Catalysts : Acidic conditions (e.g., p-TsOH, CeCl₃·7H₂O) enhance yields in cyclization steps. For instance, CeCl₃·7H₂O (30 mol%) achieves 75% yield in triazoloquinazoline formation .
Advanced: How can reaction conditions be optimized for triazoloquinazoline ring formation?
Answer:
Optimization involves systematic screening of catalysts, solvents, and temperature. Key findings include:
| Catalyst (30 mol%) | Yield (%) |
|---|---|
| p-TsOH | 70 |
| CeCl₃·7H₂O | 75 |
| NH₂SO₃H | 60 |
| Data from triazoloquinazoline synthesis studies . | |
| Methodology : |
- Catalyst loading : CeCl₃·7H₂O shows no yield improvement beyond 30 mol% .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility and reaction rates .
- Temperature : Reflux (100–120°C) is critical for cyclization but may require inert atmospheres to prevent decomposition .
Basic: What spectroscopic and analytical techniques validate the structure of triazoloquinazoline derivatives?
Answer:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH bending at ~1412 cm⁻¹) .
- ¹H-NMR : Aromatic protons appear at δ 7.0–8.5 ppm, while piperazine protons resonate at δ 2.1–3.3 ppm .
- X-ray crystallography : Resolves planar fused-ring systems and hydrogen-bonded dimers (e.g., N–H···O interactions) .
Advanced: How to resolve contradictions in biological activity data for triazoloquinazoline derivatives?
Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Molecular docking : Prioritize enzymes with structural relevance (e.g., 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal studies) .
- Pharmacological assays : Use cAMP assays or radioligand binding (e.g., adenosine A₂A receptor inverse agonism studies) to confirm target specificity .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to rule out cytotoxicity artifacts .
Advanced: What challenges arise in crystallographic refinement of triazoloquinazoline derivatives?
Answer:
- Hydrogen placement : Amino H-atoms require isotropic refinement with distance restraints (e.g., N–H = 0.88 ± 0.01 Å) .
- Planarity : Fused-ring systems (e.g., triazolo[1,5-a]quinazoline) often exhibit deviations < 0.02 Å; thermal motion parameters must be constrained .
- Dimer formation : Hydrogen-bonded dimers (e.g., N–H···O) necessitate symmetry checks to avoid over-interpretation of packing effects .
Advanced: How to select appropriate enzymes for molecular docking studies of triazoloquinazolines?
Answer:
- Target relevance : Use enzymes linked to the compound’s hypothesized bioactivity (e.g., COVID-19 main protease for antiviral studies) .
- PDB criteria : Prioritize enzymes with resolved co-crystal structures (e.g., 3LD6 for antifungal targets) and high ligand-binding pocket similarity .
- Software validation : Cross-validate docking results with AutoDock Vina and Schrödinger Suite to minimize false positives .
Basic: What are the key steps in synthesizing piperazine-substituted triazoloquinazolines?
Answer:
- Piperazine introduction : React triazoloquinazoline intermediates with 4-(pyridin-2-yl)piperazine under Buchwald-Hartwig conditions .
- Tosylation : Protect reactive amines with tosyl chloride in dichloromethane and triethylamine .
- Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/EtOAc) .
Advanced: How to analyze electronic properties of triazoloquinazolines using quantum chemical methods?
Answer:
- DFT calculations : Use B3LYP/6-311G(d,p) to model HOMO-LUMO gaps and charge distribution .
- Crystal packing analysis : Evaluate π-π stacking and hydrogen bonding via Hirshfeld surface analysis (e.g., CrystalExplorer) .
- Solvent effects : Include PCM models to simulate solvent interactions in UV-Vis or fluorescence studies .
Basic: What safety precautions are required when handling triazoloquinazoline intermediates?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile reagents (e.g., triethylamine, p-TsOH) .
- Spill management : Neutralize acids/bases with appropriate agents (e.g., sodium bicarbonate for acids) .
Advanced: How to design structure-activity relationship (SAR) studies for triazoloquinazolines?
Answer:
- Core modifications : Vary substituents at positions 3 (tosyl) and 5 (piperazine) to assess steric/electronic effects .
- Bioisosteres : Replace tosyl groups with sulfonamide or acyl moieties to modulate solubility and binding .
- 3D-QSAR : Use CoMFA/CoMSIA models to correlate molecular fields with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
